2,5-Dichlorofluorobenzene
Overview
Description
2,5-Dichlorofluorobenzene is an organic compound with the chemical formula C6H3Cl2F. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2,5-Dichlorofluorobenzene is a halogenated aromatic compound that primarily targets bacteria. It has been shown to inhibit the growth of gram-negative bacteria in vitro . Furthermore, this compound has been found to be active against Staphylococcus aureus and other gram-positive bacteria .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The inhibitory concentrations for this compound are in the range of 0.02 to 0.1 mM .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis or protein production, leading to inhibited growth .
Pharmacokinetics
Given its molecular weight of 16499 , it is likely that the compound has good bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. This is achieved through its interaction with bacterial targets, leading to disruption of essential processes and ultimately, cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s antibacterial activity may be affected by factors such as pH, temperature, and the presence of other substances. Additionally, the environmental impact of halogenated chemicals like this compound has become increasingly apparent over the past few decades .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorofluorobenzene can be synthesized through several methods. One common method involves the fluorination of 1,4-dichloro-2-nitrobenzene followed by reduction. Another method includes the direct fluorination of 1,4-dichlorobenzene using a fluorinating agent such as potassium fluoride in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced through a multi-step process that includes nitration, chlorination, and fluorination reactions. The process involves the use of sulfuric acid and nitric acid for nitration, followed by chlorination with chlorine gas, and finally fluorination using potassium fluoride .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: It can be reduced to form corresponding aniline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium hydroxide or sodium methoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of aniline derivatives
Scientific Research Applications
2,5-Dichlorofluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antibacterial and antifungal agents.
Industry: Employed in the production of agrochemicals, dyes, and materials for electronic applications .
Comparison with Similar Compounds
- 2,4-Dichlorofluorobenzene
- 2,6-Dichlorofluorobenzene
- 1,3-Dichlorofluorobenzene
Comparison: 2,5-Dichlorofluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2,4-Dichlorofluorobenzene and 2,6-Dichlorofluorobenzene, it has different electronic and steric properties, making it suitable for distinct synthetic routes and applications. Its position of chlorine and fluorine atoms allows for selective reactions that are not possible with other isomers .
Properties
IUPAC Name |
1,4-dichloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQTYCQGIXZSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188337 | |
Record name | Benzene, 1,4-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-59-4 | |
Record name | Benzene, 1,4-dichloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 348-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorofluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research article discuss the specific compound 2,5-Dichlorofluorobenzene?
A1: No, the research article focuses on the synthesis and antimicrobial activity of 2,4-dihalogenofluorobenzenes. While this compound shares a similar structure, the article does not provide specific data on this isomer. []
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